molecular formula C6H7NO3 B1245777 3-Acryloyl-2-oxazolidinone CAS No. 2043-21-2

3-Acryloyl-2-oxazolidinone

Cat. No. B1245777
CAS RN: 2043-21-2
M. Wt: 141.12 g/mol
InChI Key: HIBSYUPTCGGRSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Acryloyl-2-oxazolidinone involves asymmetric Diels–Alder reactions, showcasing its utility in creating optically active compounds. For example, Ghosh et al. (2019) explored the asymmetric Diels–Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones, yielding highly functionalized cycloadducts. These intermediates are crucial for synthesizing compounds with high affinity for potent HIV-1 protease inhibitors, illustrating the compound's importance in medicinal chemistry (Ghosh et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Acryloyl-2-oxazolidinone is crucial for its reactivity and applications. The oxazolidinone ring provides a rigid framework that facilitates selective reactions. This structural feature is instrumental in asymmetric synthesis, where the molecule's chirality can lead to highly selective reaction outcomes. Studies on its molecular structure highlight the compound's capacity to participate in complex chemical transformations, enabling the synthesis of chiral molecules with high enantioselectivity.

Chemical Reactions and Properties

3-Acryloyl-2-oxazolidinone undergoes a variety of chemical reactions, including cycloadditions, polymerizations, and asymmetric synthesis. For instance, Suga et al. (2007) demonstrated the compound's role in highly enantioselective and diastereoselective 1,3-dipolar cycloaddition reactions, highlighting its versatility in organic synthesis (Suga et al., 2007). These reactions underscore the compound's ability to facilitate the construction of complex molecular architectures with precise stereochemical control.

Scientific Research Applications

Stereospecific Polymerization

3-Acryloyl-2-oxazolidinone has been used in the stereospecific polymerization of chiral oxazolidinone-functionalized alkenes to create highly isotactic, optically active polymers. This process involves chiral ansa-zirconocenium coordination catalysts, leading to the formation of optically active chiral polymers, demonstrating a unique method of stereocontrol (Miyake et al., 2010).

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, such as in the Diels-Alder reaction with 1-acetoxy-3-methylbutadiene, catalyzed by bis(oxazoline)Cu(II) complex, leading to high enantioselectivity. This method is significant in the synthesis of various chiral compounds (Evans et al., 1997).

Conjugate Additions

It has applications in conjugate additions involving N-acryloyl oxazolidinones, leading to high diastereoselectivities. This process is essential for producing specific stereochemical configurations in synthetic chemistry (Sprecher et al., 2010).

Antibacterial Agent Synthesis

3-Acryloyl-2-oxazolidinone is integral in the synthesis of novel oxazolidinone antibacterial agents, such as U-100592 and U-100766. These compounds show potent activity against multidrug-resistant Gram-positive bacteria, indicating its importance in developing new antibiotics (Brickner et al., 1996).

HIV-1 Protease Inhibitors

It's used in the synthesis of high-affinity ligands for potent HIV-1 protease inhibitors. The asymmetric Diels–Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones has proven crucial for creating compounds with significant medical implications (Ghosh et al., 2019).

Cycloaddition Reactions

The compound is also used in cycloaddition reactions, offering a route to synthesize complex molecular structures with high enantioselectivity. Such reactions are foundational in organic synthesis and medicinal chemistry (Suga et al., 2006).

Future Directions

The future directions of 3-Acryloyl-2-oxazolidinone research could involve further exploration of its anticancer properties , as well as its potential in the synthesis of chiral pyrazoline derivatives and other complex molecules.

properties

IUPAC Name

3-prop-2-enoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBSYUPTCGGRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438461
Record name 3-Acryloyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acryloyl-2-oxazolidinone

CAS RN

2043-21-2
Record name 3-Acryloyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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